molecular formula C20H35N3O4 B13787024 2-Ethyl-N-(piperidinoacetyl)-2-(piperidinomethyl)malonamic acid ethyl ester CAS No. 94763-82-3

2-Ethyl-N-(piperidinoacetyl)-2-(piperidinomethyl)malonamic acid ethyl ester

Cat. No.: B13787024
CAS No.: 94763-82-3
M. Wt: 381.5 g/mol
InChI Key: WROJVIAJQFEBOJ-UHFFFAOYSA-N
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Description

ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE: is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events that result in the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

94763-82-3

Molecular Formula

C20H35N3O4

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 2-[(2-piperidin-1-ylacetyl)carbamoyl]-2-(piperidin-1-ylmethyl)butanoate

InChI

InChI=1S/C20H35N3O4/c1-3-20(19(26)27-4-2,16-23-13-9-6-10-14-23)18(25)21-17(24)15-22-11-7-5-8-12-22/h3-16H2,1-2H3,(H,21,24,25)

InChI Key

WROJVIAJQFEBOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCCCC1)(C(=O)NC(=O)CN2CCCCC2)C(=O)OCC

Origin of Product

United States

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